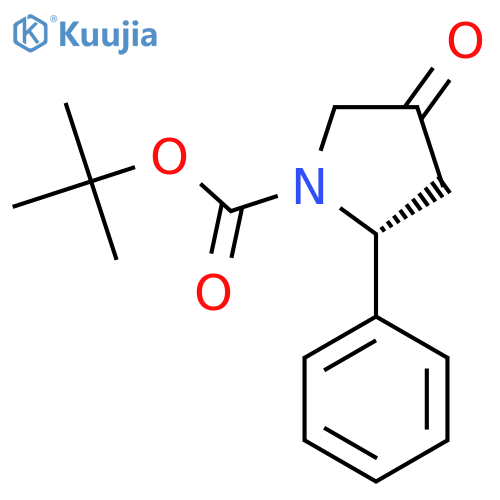

Cas no 1012369-72-0 ((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)

(R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

- tert-Butyl (2R)-2-Phenyl-4-oxopyrrolidine-1-carboxylate

- AX8277332

- (2S)-2-Phenyl-4-oxopyrrolidine, N-BOC protected

- tert-butyl (2R)-4-oxo-2-phenylpyrrolidine-1-carboxylate

- TERT-BUTYL(2R)-2-PHENYL-4-OXOPYRROLIDINE-1-CARBOXYLATE

- (R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

-

- インチ: 1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m1/s1

- InChIKey: RDNNEKXIEMELDH-CYBMUJFWSA-N

- SMILES: O(C(C)(C)C)C(N1CC(C[C@@H]1C1C=CC=CC=1)=O)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 353

- トポロジー分子極性表面積: 46.6

(R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM484011-1g |

(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate |

1012369-72-0 | 97% | 1g |

$670 | 2023-01-05 | |

| Alichem | A109008032-1g |

(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate |

1012369-72-0 | 97% | 1g |

$690.84 | 2023-09-04 |

(R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate 関連文献

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

(R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylateに関する追加情報

Introduction to (R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS No. 1012369-72-0)

(R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, with the CAS number 1012369-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group and a phenyl ring in its structure contributes to its unique chemical properties, making it a valuable scaffold for the development of novel drug candidates.

The< strong>tert-butyl group, characterized by its bulky nature, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of the compound. This steric hindrance can influence binding affinity to biological targets, potentially enhancing selectivity and reducing off-target effects. In contrast, the< strong>phenyl ring introduces aromatic stability and can participate in various non-covalent interactions with biological molecules, such as hydrogen bonding and π-stacking interactions. These structural features make (R)-Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. Pyrrolidine derivatives have emerged as a significant class of compounds due to their ability to interact with biological targets in unique ways. The< strong>4-oxo moiety in the title compound suggests potential functionality akin to that of ketal or hemiketal groups, which are known for their role in stabilizing reactive intermediates and facilitating enzyme-substrate interactions. This functional aspect has been explored in various contexts, including the development of protease inhibitors and kinase inhibitors.

The enantioselective synthesis of chiral compounds like (R)-Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is another critical aspect of modern pharmaceutical research. The (R) configuration indicates that the compound possesses a specific stereochemical arrangement, which is often essential for achieving optimal biological activity. Enantioselective synthesis techniques, such as asymmetric catalysis and chiral auxiliary-assisted methods, have been employed to produce enantiomerically pure forms of this compound. These methods are crucial for ensuring that the desired enantiomer is obtained without significant contamination from its counterpart, which could otherwise lead to reduced efficacy or adverse effects.

Current research in the field of drug discovery has highlighted the importance of structure-based drug design, where computational modeling and experimental validation are used in tandem to optimize lead compounds. The< strong>2-phenyl group in (R)-Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate can serve as an anchor point for computational docking studies, allowing researchers to predict its binding interactions with potential drug targets. Such studies can provide insights into how the compound might behave within a biological system and guide further modifications to enhance its therapeutic potential.

The pharmacological profile of this compound has been explored in several preclinical studies aimed at identifying new therapeutic applications. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The< strong>4-oxo-2-phenylpyrrolidine scaffold has shown promise in modulating signaling pathways associated with these diseases, making it an attractive candidate for further development. Additionally, its structural features may allow it to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.

The synthesis of (R)-Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions, cyclization processes, and stereocontrol techniques to achieve the desired enantiomeric purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, which is essential for transitioning from laboratory-scale research to industrial manufacturing.

In conclusion, (R)-Tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical configuration makes it a valuable tool for medicinal chemists exploring new drug targets. As research continues to uncover new biological functions and disease mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.